molecular formula C7H13N3O4 B7776507 Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate

Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate

Cat. No.: B7776507
M. Wt: 203.20 g/mol
InChI Key: QXBNFJJIWCHQLY-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate is a chemical compound with the molecular formula C7H13N3O4 It is known for its unique structure, which includes an ethyl ester, an amino group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate typically involves the reaction of ethyl 3-aminopropanoate with methoxycarbonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.

Scientific Research Applications

Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. These interactions can lead to changes in biological activity, making the compound of interest in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-{[(methoxycarbonyl)amino]amino}propanoate
  • Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate

Uniqueness

Methyl 2-(3-ethoxy-1-imino-3-oxopropyl)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 3-amino-3-(methoxycarbonylhydrazinylidene)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3-14-6(11)4-5(8)9-10-7(12)13-2/h3-4H2,1-2H3,(H2,8,9)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBNFJJIWCHQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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